Cas no 2418721-32-9 (Methyl 3-iodo-5-(piperazin-1-yl)benzoate)

Methyl 3-iodo-5-(piperazin-1-yl)benzoate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical research. Its structure features both an iodine substituent and a piperazine moiety, enabling selective functionalization via cross-coupling reactions (e.g., Suzuki or Sonogashira) and further derivatization at the nitrogen sites. The ester group enhances solubility and facilitates downstream modifications. This compound is well-suited for constructing complex heterocycles or bioactive molecules due to its balanced reactivity and stability under standard conditions. High-purity grades ensure reproducibility in medicinal chemistry applications, making it a reliable building block for drug discovery and development. Proper handling under inert atmospheres is recommended to preserve integrity.
Methyl 3-iodo-5-(piperazin-1-yl)benzoate structure
2418721-32-9 structure
Product name:Methyl 3-iodo-5-(piperazin-1-yl)benzoate
CAS No:2418721-32-9
MF:C12H15IN2O2
Molecular Weight:346.164175271988
CID:5678821
PubChem ID:165771732

Methyl 3-iodo-5-(piperazin-1-yl)benzoate 化学的及び物理的性質

名前と識別子

    • 2418721-32-9
    • methyl 3-iodo-5-(piperazin-1-yl)benzoate
    • EN300-26625675
    • Methyl 3-iodo-5-(piperazin-1-yl)benzoate
    • インチ: 1S/C12H15IN2O2/c1-17-12(16)9-6-10(13)8-11(7-9)15-4-2-14-3-5-15/h6-8,14H,2-5H2,1H3
    • InChIKey: GIFYHWIDOODSBP-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=O)OC)C=C(C=1)N1CCNCC1

計算された属性

  • 精确分子量: 346.01783g/mol
  • 同位素质量: 346.01783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 269
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 41.6Ų

Methyl 3-iodo-5-(piperazin-1-yl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26625675-0.5g
methyl 3-iodo-5-(piperazin-1-yl)benzoate
2418721-32-9 95.0%
0.5g
$1619.0 2025-03-20
Enamine
EN300-26625675-0.05g
methyl 3-iodo-5-(piperazin-1-yl)benzoate
2418721-32-9 95.0%
0.05g
$1417.0 2025-03-20
Enamine
EN300-26625675-0.25g
methyl 3-iodo-5-(piperazin-1-yl)benzoate
2418721-32-9 95.0%
0.25g
$1551.0 2025-03-20
Enamine
EN300-26625675-5g
methyl 3-iodo-5-(piperazin-1-yl)benzoate
2418721-32-9
5g
$4890.0 2023-09-12
Enamine
EN300-26625675-10g
methyl 3-iodo-5-(piperazin-1-yl)benzoate
2418721-32-9
10g
$7250.0 2023-09-12
Enamine
EN300-26625675-10.0g
methyl 3-iodo-5-(piperazin-1-yl)benzoate
2418721-32-9 95.0%
10.0g
$7250.0 2025-03-20
Enamine
EN300-26625675-5.0g
methyl 3-iodo-5-(piperazin-1-yl)benzoate
2418721-32-9 95.0%
5.0g
$4890.0 2025-03-20
Enamine
EN300-26625675-2.5g
methyl 3-iodo-5-(piperazin-1-yl)benzoate
2418721-32-9 95.0%
2.5g
$3304.0 2025-03-20
Enamine
EN300-26625675-1g
methyl 3-iodo-5-(piperazin-1-yl)benzoate
2418721-32-9
1g
$1686.0 2023-09-12
Enamine
EN300-26625675-1.0g
methyl 3-iodo-5-(piperazin-1-yl)benzoate
2418721-32-9 95.0%
1.0g
$1686.0 2025-03-20

Methyl 3-iodo-5-(piperazin-1-yl)benzoate 関連文献

Methyl 3-iodo-5-(piperazin-1-yl)benzoateに関する追加情報

Methyl 3-iodo-5-(piperazin-1-yl)benzoate (CAS No. 2418721-32-9): A Key Intermediate in Modern Pharmaceutical Research

Methyl 3-iodo-5-(piperazin-1-yl)benzoate, identified by its CAS number 2418721-32-9, is a significant compound in the realm of pharmaceutical chemistry. This molecule has garnered considerable attention due to its versatile applications in the synthesis of biologically active agents. The structural features of this compound, particularly the presence of an iodo substituent and a piperazine moiety, make it a valuable intermediate for the development of novel therapeutic entities.

The iodo group in Methyl 3-iodo-5-(piperazin-1-yl)benzoate serves as a crucial handle for further functionalization, enabling chemists to explore a wide range of chemical transformations. This property is particularly useful in cross-coupling reactions, which are fundamental to constructing complex molecular architectures. The piperazine ring, on the other hand, is known for its ability to enhance solubility and bioavailability, making it a popular choice in drug design.

In recent years, there has been a surge in research focused on developing treatments for neurological and psychiatric disorders. Methyl 3-iodo-5-(piperazin-1-yl)benzoate has emerged as a key intermediate in the synthesis of potential therapeutic agents targeting these conditions. Its structural framework allows for modifications that can modulate receptor binding affinities, leading to the discovery of novel pharmacophores.

One of the most compelling applications of Methyl 3-iodo-5-(piperazin-1-yl)benzoate is in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. By leveraging the reactivity of the iodo group, researchers can introduce this compound into libraries of kinase inhibitors, facilitating high-throughput screening and the identification of lead compounds.

The piperazine moiety in Methyl 3-iodo-5-(piperazin-1-yl)benzoate also contributes to its utility in drug discovery. Piperazine derivatives are well-documented for their ability to interact with biological targets such as G-protein coupled receptors (GPCRs) and serotonin receptors. These interactions are critical for developing drugs that can modulate neurotransmitter activity, offering potential treatments for conditions like depression, anxiety, and chronic pain.

Recent advancements in computational chemistry have further enhanced the use of Methyl 3-iodo-5-(piperazin-1-yl)benzoate as a building block. Molecular modeling studies have demonstrated that subtle modifications to its structure can significantly alter its binding properties. This has enabled researchers to design molecules with optimized pharmacokinetic profiles, improving both efficacy and safety.

The synthesis of Methyl 3-iodo-5-(piperazin-1-yl)benzoate itself is an intricate process that requires careful optimization. The introduction of the iodo group typically involves halogenation reactions, which must be conducted under controlled conditions to ensure high yield and purity. Similarly, the attachment of the piperazine ring often necessitates multi-step synthetic routes involving condensation and cyclization reactions.

In conclusion, Methyl 3-iodo-5-(piperazin-1-yl)benzoate (CAS No. 2418721-32-9) is a versatile and indispensable intermediate in pharmaceutical research. Its unique structural features enable a wide range of chemical modifications, making it invaluable for developing novel therapeutic agents. As research continues to evolve, this compound is poised to play an even greater role in the discovery and development of next-generation drugs.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd